Pre-doxercalciferol
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Overview
Description
Pre-doxercalciferol, also known as 1α-hydroxyergocalciferol, is a synthetic analog of ergocalciferol (vitamin D2). It is primarily used in the treatment of secondary hyperparathyroidism, particularly in patients with chronic kidney disease. This compound is a prodrug, meaning it requires metabolic activation to become biologically active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pre-doxercalciferol involves the hydroxylation of ergocalciferol. This process typically requires specific catalysts and controlled reaction conditions to ensure the correct placement of the hydroxyl group at the 1α position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. The use of advanced technologies and equipment helps in maintaining the consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Pre-doxercalciferol undergoes several types of chemical reactions, including:
Oxidation: Conversion to its active form, 1α,25-dihydroxyvitamin D2.
Reduction: Less common but can occur under specific conditions.
Substitution: Involves the replacement of functional groups, often to enhance its stability or activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The primary product formed from the oxidation of this compound is 1α,25-dihydroxyvitamin D2, which is the biologically active form of the compound. This product is crucial for its therapeutic effects .
Scientific Research Applications
Pre-doxercalciferol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of vitamin D analogs.
Biology: Investigated for its role in calcium homeostasis and bone metabolism.
Medicine: Primarily used in the treatment of secondary hyperparathyroidism and metabolic bone diseases.
Industry: Utilized in the formulation of supplements and pharmaceuticals
Mechanism of Action
Pre-doxercalciferol is a prodrug that is metabolized in the liver to form 1α,25-dihydroxyvitamin D2. This active form binds to vitamin D receptors in various tissues, regulating the absorption of calcium and phosphate from the intestine, reabsorption in the kidneys, and mobilization from bones. It also suppresses the synthesis and secretion of parathyroid hormone, thereby helping to manage secondary hyperparathyroidism .
Comparison with Similar Compounds
Similar Compounds
Alfacalcidol: Another vitamin D analog used for similar therapeutic purposes.
Calcitriol: The active form of vitamin D3, used in the treatment of similar conditions.
Paricalcitol: A synthetic vitamin D analog used to treat secondary hyperparathyroidism .
Uniqueness
Pre-doxercalciferol is unique in its specific hydroxylation at the 1α position, which allows it to be activated in the liver without the need for renal conversion. This makes it particularly useful for patients with compromised kidney function .
Properties
Molecular Formula |
C28H44O2 |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(3R)-5-[(Z)-2-[(7aS)-1-[(E,5S)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h8-12,18-20,24-27,29-30H,7,13-17H2,1-6H3/b10-9+,12-11-/t19-,20?,24?,25?,26?,27-,28+/m1/s1 |
InChI Key |
TVRDOFYYUWHDKA-XIGPSTBKSA-N |
Isomeric SMILES |
CC1=C(CC(C[C@H]1O)O)/C=C\C2=CCC[C@@]3(C2CCC3C(C)/C=C/[C@@H](C)C(C)C)C |
Canonical SMILES |
CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C |
Origin of Product |
United States |
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